molecular formula C19H23N3O3 B11248800 N-(2-methoxy-5-methylphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

N-(2-methoxy-5-methylphenyl)-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide

Cat. No.: B11248800
M. Wt: 341.4 g/mol
InChI Key: ZZBJSZANQLBATC-UHFFFAOYSA-N
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Description

N-(2-METHOXY-5-METHYLPHENYL)-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE: is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. Its structure comprises a methoxy-methylphenyl group attached to a cyclohepta[c]pyridazinyl moiety through an acetamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-METHOXY-5-METHYLPHENYL)-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE typically involves multiple steps:

    Formation of the Cyclohepta[c]pyridazinyl Core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Methoxy-Methylphenyl Group: This is achieved through electrophilic aromatic substitution reactions.

    Acetamide Linkage Formation: The final step involves the coupling of the methoxy-methylphenyl group with the cyclohepta[c]pyridazinyl core using acylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(2-METHOXY-5-METHYLPHENYL)-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE: undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the cyclohepta[c]pyridazinyl moiety can be reduced to alcohols.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, halogenated, or alkylated versions.

Scientific Research Applications

N-(2-METHOXY-5-METHYLPHENYL)-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE: has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound in drug discovery due to its unique structure and biological activity.

    Materials Science: Utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigated for its interactions with various biological targets, including enzymes and receptors.

    Industrial Applications: Used in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-METHOXY-5-METHYLPHENYL)-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-METHOXY-5-METHYLPHENYL)-2-(4-(4-NITROPHENYL)-1-PIPERAZINYL)ACETAMIDE
  • N-(2-METHOXY-5-METHYLPHENYL)-2-(PIPERIDIN-2-YL)ACETAMIDE
  • N-(2-METHOXY-5-METHYLPHENYL)-2-{[4-(4-METHYLPHENYL)-5-(4-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

Uniqueness

The uniqueness of N-(2-METHOXY-5-METHYLPHENYL)-2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}ACETAMIDE lies in its cyclohepta[c]pyridazinyl core, which imparts distinct chemical and biological properties. This structure differentiates it from other similar compounds and makes it a valuable candidate for various research and industrial applications.

Properties

Molecular Formula

C19H23N3O3

Molecular Weight

341.4 g/mol

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)acetamide

InChI

InChI=1S/C19H23N3O3/c1-13-8-9-17(25-2)16(10-13)20-18(23)12-22-19(24)11-14-6-4-3-5-7-15(14)21-22/h8-11H,3-7,12H2,1-2H3,(H,20,23)

InChI Key

ZZBJSZANQLBATC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C=C3CCCCCC3=N2

Origin of Product

United States

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